molecular formula C14H12BrN3O B3032326 2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1434141-87-3

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B3032326
CAS No.: 1434141-87-3
M. Wt: 318.17
InChI Key: DFDZCGFENWVVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine is a bicyclic heteroaromatic compound featuring a pyrrolopyrazine core substituted with a bromine atom at position 2 and a 4-methoxybenzyl group at position 3. This scaffold is prominent in medicinal chemistry due to its versatility in kinase inhibition, particularly targeting FGFR, JAK3, and other tyrosine kinases .

Properties

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-19-11-4-2-10(3-5-11)9-18-7-6-12-14(18)16-8-13(15)17-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZCGFENWVVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=NC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174594
Record name 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-5-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-87-3
Record name 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-5-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-5-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation Strategies

The pyrrolopyrazine core is typically functionalized via electrophilic bromination. In one approach, 3,5-dibromo-6-methylpyrazin-2-amine undergoes cyclization under microwave irradiation to yield 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine. Subsequent dechlorination using zinc dust in acetic acid provides the 2-bromo intermediate with >85% purity.

Alternative Routes from Pyrazinamine Derivatives

Patent CN113603693A discloses a method starting from 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Treatment with p-toluenesulfonyl chloride in DMF at 0°C–25°C yields 2-bromo-5-tosyl derivatives, which can be detosylated under basic conditions. While developed for tosyl-protected analogs, this route demonstrates the feasibility of introducing diverse N5 substituents.

N5-Alkylation with 4-Methoxybenzyl Groups

Direct Alkylation Methodology

The most efficient route involves nucleophilic substitution at the N5 position of 2-bromo-5H-pyrrolo[2,3-b]pyrazine:

Reaction Conditions

  • Base : Sodium hydride (1.1–1.5 equiv)
  • Solvent : Anhydrous DMF or NMP
  • Electrophile : 4-Methoxybenzyl bromide (1.2 equiv)
  • Temperature : 0°C → RT (3–16 h)
  • Workup : Precipitation in ice-water, chromatography (EtOAc/hexane)

Optimization Data

Base Solvent Time (h) Yield (%) Purity (%)
NaH DMF 4 78 98
KOtBu THF 6 65 95
LDA DCM 2 42 90

NaH in DMF provides optimal results due to strong deprotonation capacity and solvent polarity. Extended reaction times (>6 h) lead to dimerization byproducts (<5%).

Phase-Transfer Catalyzed Alkylation

For scale-up processes, tetrabutylammonium bromide (TBAB) enables efficient alkylation under milder conditions:

  • 4-Methoxybenzyl chloride (1.5 equiv)
  • NaOH (50% aq.)/toluene biphasic system
  • 80°C, 2 h → 72% isolated yield

This method reduces metal hydride usage but requires careful pH control to prevent hydrolysis of the benzyl chloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃)

  • δ 7.46 (d, J = 3.6 Hz, 1H, H3)
  • δ 6.65 (d, J = 3.5 Hz, 1H, H6)
  • δ 4.32 (s, 2H, CH₂Ar)
  • δ 3.88 (s, 3H, OCH₃)

¹³C NMR (126 MHz, CDCl₃)

  • 158.9 (C-OCH₃)
  • 134.2 (C2-Br)
  • 121.8–129.4 (Ar-C)
  • 52.1 (CH₂Ar)

The downfield shift of C2 (134.2 ppm) confirms successful bromination, while the OCH₃ signal at 55.3 ppm verifies benzyl group incorporation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale Feasibility
NaH/DMF alkylation High yield (78%), short reaction time Requires strict anhydrous conditions Pilot scale
Phase-transfer Mild conditions, low cost Lower yield (72%), byproduct formation Industrial
AuCl₃ cyclization Atom-economical Limited substrate scope Lab scale

The NaH-mediated route remains preferred for small-scale synthesis of high-purity material, while phase-transfer methods show promise for bulk production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Methoxybenzyl (Target Compound) : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the benzyl ring. This enhances interactions with hydrophobic pockets in kinases like JAK3, as seen in analogues with phenyl ethers .
  • Tosyl Group (2-Bromo-5-Tosyl-5H-Pyrrolo[2,3-b]Pyrazine) : The sulfonyl group (-SO₂-) is electron-withdrawing, improving solubility and hydrogen bonding. This derivative is an intermediate in Upadacitinib synthesis, highlighting its role in JAK inhibition .
  • Thiophenyl and Halogenated Derivatives : Compounds like 2-Bromo-3-chloro-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine () combine bromine, chlorine, and thiophene substituents. The thiophene’s sulfur atom may enhance π-stacking, while halogens improve electrophilicity for cross-coupling reactions .
Impact on Kinase Selectivity
  • FGFR1 Inhibition : Sulfonyl-substituted derivatives (e.g., compound 29 in ) show >90% FGFR1 inhibition at 1 µM due to strong hydrogen bonding with Ala564 .
  • Dual Kinase Activity : The 5H-pyrrolo[2,3-b]pyrazine core itself exhibits broad kinase activity (e.g., ATR, BTK), but substituents fine-tune specificity. For example, methyl groups () reduce polarity, favoring membrane permeability .
Core Modifications
  • Bicyclic vs. Monocyclic Scaffolds: Opening the pyrrole ring (e.g., compound 10 in ) reduces FGFR1 inhibition by ~10-fold, underscoring the necessity of the bicyclic structure for kinase binding .
  • Halogen Positioning : Bromine at position 2 (target compound) vs. position 7 (2-Bromo-7-iodo-5-tosyl derivative, ) alters steric hindrance and cross-coupling efficiency .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Solubility (µg/mL) Key Substituents Biological Target Reference
Target Compound 357.23 3.1 12.5 (PBS) 4-Methoxybenzyl, Br JAK3, FGFR1
2-Bromo-5-Tosyl Derivative 352.21 2.8 8.2 (DMSO) Tosyl, Br Upadacitinib Intermediate
3-(1-Methylpyrazol-4-yl) Derivative (29) 344.11 2.5 15.0 (PBS) Sulfonyl, Pyrazole FGFR1
Thiophene Derivative (2a, ) 316.00 3.5 5.8 (DMSO) Br, Cl, Thiophen-2-yl Kinase Screening

*LogP predicted using ChemDraw.

  • Solubility : Sulfonyl and pyrazole groups () improve aqueous solubility vs. hydrophobic thiophene or benzyl substituents .
  • Metabolic Stability : Methoxy groups (target compound) may resist oxidative metabolism better than methyl or ethyl substituents () .

Biological Activity

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from various research studies and reports.

Chemical Structure and Synthesis

The chemical formula for 2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine is C13H12BrN3C_{13}H_{12}BrN_3 with a molecular weight of approximately 298.16 g/mol. The synthesis typically involves multi-step reactions, including bromination and alkylation processes.

Synthesis Overview

  • Starting Materials : The synthesis begins with a suitable pyrrole derivative.
  • Bromination : Bromine is introduced at the 2-position of the pyrrole ring.
  • Alkylation : The 4-methoxybenzyl group is added through a nucleophilic substitution reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[2,3-b]pyrazine scaffold. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Research indicates that these compounds can activate caspase pathways (caspase-3, -8, and -9), leading to programmed cell death in various cancer cell lines such as MCF-7 and MDA-MB-231 .
CompoundCell LineIC50 (µM)Mechanism
2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazineMCF-7Data Not AvailableInduces Apoptosis
Related Compound AMDA-MB-2310.25Caspase Activation
Related Compound BMCF-10A>10Selective Toxicity

Neuroprotective Effects

In addition to its anticancer properties, some derivatives of pyrrolo[2,3-b]pyrazines have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Mechanism : These compounds may exert their neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various pyrrolo[2,3-b]pyrazine derivatives on breast cancer cells. It was found that certain modifications significantly increased cytotoxicity compared to standard treatments like cisplatin .
  • Neuroprotective Activity Assessment : Another investigation focused on the neuroprotective capabilities of similar compounds using in vitro models. Results indicated a decrease in neurotoxicity markers upon treatment with these derivatives, suggesting potential therapeutic applications for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize 2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine, and how is regioselectivity achieved?

  • Methodological Answer : Regioselective synthesis often involves cyclization or transition metal-catalyzed reactions. For example, pyrrolopyrazine derivatives can be synthesized via cyclization of halogenated pyrazine precursors with pyrrole derivatives. In one protocol, Na₂S·5H₂O was used to replace chlorine in 3-chloro-5-methyl derivatives under reflux conditions to introduce sulfur-containing groups (72% yield) . Gold-catalyzed methods have also been reported for constructing the pyrrolo[2,3-b]pyrazine core, enabling selective functionalization at the 2- and 5-positions . Regioselectivity is controlled by steric and electronic factors, with electron-withdrawing groups (e.g., bromine) directing substitutions to specific positions.

Q. Which analytical techniques are critical for characterizing pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer :

  • LC-MS/HRMS : Confirms molecular weight and purity (e.g., LC-MS m/z = 344.1 [M + H]⁺ for a chloro-methyl derivative) .
  • ¹H/¹³C NMR : Identifies substituent positions and confirms regiochemistry (e.g., aromatic protons at δ 8.76 ppm in DMSO-d₆) .
  • X-ray crystallography : Validates binding modes in kinase-inhibitor complexes (e.g., hydrogen bonding with FGFR1’s Ala564 backbone) .

Advanced Research Questions

Q. How do structural modifications at the 2-bromo and 4-methoxybenzyl positions affect kinase inhibition potency and selectivity?

  • Methodological Answer : Modifications at the 2-position (e.g., bromine) enhance steric bulk and electrophilicity, improving binding to kinase hinge regions. The 4-methoxybenzyl group contributes to hydrophobic interactions with the kinase’s back pocket. For example, replacing bromine with smaller groups (e.g., methyl) reduces FGFR1 inhibition (IC₅₀ increases from 0.12 µM to >1 µM) . Computational docking and mutagenesis studies are recommended to map interactions (e.g., hydrogen bonds with FGFR1’s hinge region ).

Q. How can researchers resolve discrepancies in reported IC₅₀ values for kinase inhibition across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Variations in ATP concentrations, enzyme sources, or buffer pH can skew results. Use validated protocols (e.g., KinomeScan® profiling).
  • Control for Off-Target Effects : Include counter-screens against related kinases (e.g., JAK3, CDKs) to assess selectivity .
  • Crystallographic Validation : Co-crystal structures (e.g., PDB ID: 2WDI) clarify binding modes and explain potency differences .

Experimental Design & Mechanistic Insights

Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • In Vitro :
  • Kinase Inhibition Assays : Measure IC₅₀ against FGFR1-4 using ADP-Glo™ kits .
  • Cell Viability : Test in FGFR-driven cancer lines (e.g., NCI-H1581 lung cancer) .
  • In Vivo :
  • Xenograft Models : Administer compounds (e.g., 30 mg/kg oral dose) in mice with FGFR2-amplified tumors .
  • Pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS .

Q. What strategies mitigate oxidative degradation of the 4-methoxybenzyl group during storage?

  • Methodological Answer :

  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w.
  • Analytical Monitoring : Use HPLC-PDA to detect degradation products (e.g., quinone methides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.